8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide
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Overview
Description
8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[321]octan-3-ol;bromide is a quaternary ammonium compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide typically involves the reaction of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol with 1,5-dibromopentane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or sodium thiolate in aqueous or alcoholic solvents.
Oxidation: Hydrogen peroxide or peracids in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted quaternary ammonium salts.
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines and secondary alcohols.
Scientific Research Applications
8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of drugs targeting the central nervous system.
Biological Studies: Employed in studies of neurotransmitter release and receptor binding.
Industrial Chemistry: Utilized as a phase transfer catalyst in organic synthesis.
Material Science: Investigated for its potential use in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide involves its interaction with biological membranes and receptors. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to changes in membrane permeability and ion transport. This compound can also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-(5-Bromopentyl)-8-azabicyclo[3.2.1]octan-3-ol
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
- 8-(5-Chloropentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide
Uniqueness
8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[321]octan-3-ol;bromide is unique due to its specific bromopentyl substitution, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
8-(5-bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrNO.BrH/c1-15(8-4-2-3-7-14)11-5-6-12(15)10-13(16)9-11;/h11-13,16H,2-10H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHRUSBQRFYGME-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)O)CCCCCBr.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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